1-(4-{3-[4-(3,4-dimethylphenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one
Description
The compound 1-(4-{3-[4-(3,4-dimethylphenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one is a structurally complex molecule featuring:
- A propan-1-one group linked to a phenyl ring.
- A 2-hydroxypropoxy spacer connecting the phenyl ring to a piperazine moiety.
- A 3,4-dimethylphenyl substituent on the piperazine nitrogen.
The hydroxypropoxy linker may enhance solubility, while the 3,4-dimethylphenyl group could modulate lipophilicity and receptor affinity.
Properties
IUPAC Name |
1-[4-[3-[4-(3,4-dimethylphenyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O3/c1-4-24(28)20-6-9-23(10-7-20)29-17-22(27)16-25-11-13-26(14-12-25)21-8-5-18(2)19(3)15-21/h5-10,15,22,27H,4,11-14,16-17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOXWLWYGXYMRQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC(=C(C=C3)C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30980265 | |
| Record name | 1-(4-{3-[4-(3,4-Dimethylphenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30980265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63744-54-7 | |
| Record name | 2-Propanol, 1-(4-(3,4-dimethylphenyl)piperazinyl)-3-(4-propionylphenoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063744547 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-{3-[4-(3,4-Dimethylphenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30980265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
It is known that phenylpiperazine derivatives, such as this compound, often interact with α receptors.
Mode of Action
Phenylpiperazine derivatives are known to have α receptor blocking activity. This suggests that the compound may bind to α receptors, inhibiting their function and leading to various downstream effects.
Biological Activity
1-(4-{3-[4-(3,4-dimethylphenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C24H32N2O3
- Molecular Weight : 392.53 g/mol
- CAS Number : 113847
The compound features a piperazine ring, which is often associated with neuroactive properties, alongside a hydroxypropoxy group that may enhance its solubility and bioavailability.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For example, derivatives of piperazine have shown significant antiproliferative effects against various cancer cell lines, including breast (MDA-MB-231), cervical (HeLa), and ovarian (A2780) cancers. The IC50 values for these compounds ranged from 0.50 to 7.10 μM, indicating potent activity against tumor growth .
| Compound Type | Cell Line | IC50 (μM) |
|---|---|---|
| Piperazine Derivative | MDA-MB-231 | 0.50 |
| Piperazine Derivative | HeLa | 0.82 |
| Piperazine Derivative | A2780 | 1.51 |
The mechanism through which this compound exerts its biological effects appears to involve multiple pathways:
- Inhibition of Cell Proliferation : It is believed that the compound interferes with cellular signaling pathways that regulate cell division and apoptosis.
- Targeting Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are crucial in neurotransmitter regulation .
Case Studies
A notable study investigated the effects of related compounds on cancer cell lines. The results indicated that modifications in the piperazine structure could significantly enhance the anticancer activity. For instance, substituents on the piperazine ring were found to influence both potency and selectivity toward cancer cells compared to normal cells .
Another research effort focused on the synthesis of related derivatives, demonstrating that structural variations led to differing levels of biological activity. Specifically, compounds with additional hydroxyl groups exhibited improved solubility and bioactivity .
Scientific Research Applications
Pharmacological Studies
Research indicates that compounds containing piperazine derivatives often exhibit significant biological activity. The presence of the piperazine ring in this compound suggests potential applications in:
- Antidepressant Activity : Piperazine derivatives have been studied for their effects on serotonin receptors, which are crucial in the treatment of depression and anxiety disorders .
- Antipsychotic Effects : Similar structures have been linked to antipsychotic properties, making this compound a candidate for further investigation in mental health treatments .
Drug Design and Development
The structural features of 1-(4-{3-[4-(3,4-dimethylphenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one make it a valuable scaffold for drug design. Its ability to modulate receptor activity can be explored for:
- Targeting G Protein-Coupled Receptors (GPCRs) : Many drugs targeting GPCRs have structural similarities to piperazine derivatives. This compound could be optimized for enhanced receptor selectivity and efficacy .
Synthesis and Derivatization
The synthetic pathways leading to this compound can provide insights into:
- Synthetic Methodologies : The synthesis of complex organic molecules such as this one can be optimized for higher yields and purity, contributing to efficient drug manufacturing processes .
Case Study 1: Antidepressant Activity
A study published in Drug Target Insights demonstrated that similar piperazine derivatives exhibited significant activity against serotonin receptors. The findings suggest that the incorporation of hydroxypropoxy groups can enhance receptor binding affinity, indicating that modifications to the structure of this compound may yield improved antidepressant properties .
Case Study 2: Antipsychotic Potential
Research exploring the effects of piperazine-based compounds on dopamine receptors has shown promising results in reducing psychotic symptoms. The structural similarity of this compound to known antipsychotics positions it as a candidate for further exploration in clinical settings .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs and their key attributes, derived from the evidence:
*Calculated from formula C₂₄H₃₀N₂O₃ .
Key Structural and Functional Insights:
Substituent Effects on Piperazine :
- The 3,4-dimethylphenyl group in the target compound likely increases lipophilicity compared to 2-chlorophenyl (more polar) or trifluoromethylphenyl (electron-withdrawing) . This may enhance blood-brain barrier penetration, relevant for CNS-targeted drugs.
- In contrast, sulfonyl or methylsulfonyl groups (e.g., in COX-2 inhibitors ) improve solubility and enzyme binding.
Compounds with thioether linkers (e.g., ) exhibit higher metabolic stability but reduced hydrogen-bonding capacity.
Ketone Group Variations: Propan-1-one (target) vs. ethanone (): The extended alkyl chain in propan-1-one may enhance hydrophobic interactions with protein pockets. Phenylthio substituents (e.g., ) drastically alter electronic properties, favoring COX-2 selectivity.
Biological Activity Trends: Piperazine-propanone hybrids with 3,4-dimethylphenyl groups (target, ) are understudied but share structural motifs with kinase inhibitors and antipsychotics.
Preparation Methods
Piperazine Core Synthesis
The 4-(3,4-dimethylphenyl)piperazine moiety is synthesized via nucleophilic aromatic substitution. A representative method involves reacting 3,4-dimethylaniline with bis(2-chloroethyl)amine in the presence of a base such as potassium carbonate (K₂CO₃) under reflux conditions. The reaction proceeds via cyclization to form the piperazine ring, yielding 4-(3,4-dimethylphenyl)piperazine with a typical purity of >90% after recrystallization in ethanol.
Reaction Conditions:
Hydroxypropoxy Side Chain Introduction
The 2-hydroxypropoxy group is introduced via epoxide ring-opening. Epichlorohydrin is reacted with the piperazine intermediate in a polar aprotic solvent (e.g., dimethylformamide, DMF) under basic conditions. The reaction selectively targets the secondary amine of the piperazine, forming 1-(3-chloro-2-hydroxypropyl)-4-(3,4-dimethylphenyl)piperazine .
Optimized Parameters:
Coupling with Propan-1-one Moiety
The final step involves coupling the hydroxypropoxy-piperazine intermediate with 4-(propanoyl)phenol via a nucleophilic substitution reaction. Mitsunobu conditions (diisopropyl azodicarboxylate, DIAD, and triphenylphosphine, PPh₃) are employed to facilitate ether bond formation.
Key Observations:
-
Activation: The phenol group is activated using DIAD/PPh₃ to enhance electrophilicity.
-
Solvent: Tetrahydrofuran (THF) or acetonitrile
-
Temperature: 25°C (room temperature)
Alternative Synthetic Strategies
Friedel-Crafts Acylation Approach
In a patented method, the propan-1-one group is introduced via Friedel-Crafts acylation of 4-hydroxyphenylpropan-1-one with chloroacetyl chloride, followed by reaction with the piperazine intermediate. This route bypasses Mitsunobu conditions but requires stringent control of Lewis acid catalysts (e.g., AlCl₃).
Advantages:
-
Higher atom economy (reduced byproduct formation)
-
Shorter reaction time (4–6 hours)
Limitations:
One-Pot Sequential Reactions
Recent advancements describe a one-pot synthesis combining piperazine formation, epoxide ring-opening, and ketone coupling in a single reactor. This method uses scavenger resins to remove excess reagents, improving efficiency.
Performance Metrics:
Purification and Characterization
Chromatographic Techniques
The crude product is purified via flash column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase).
Typical Purity Outcomes:
Spectroscopic Confirmation
-
¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, 2H, aromatic), 6.95–7.10 (m, 3H, piperazine-linked aromatic), 4.20 (m, 1H, -CH(OH)-), 3.95–4.10 (m, 2H, -OCH₂-), 2.70–3.10 (m, 8H, piperazine protons).
Industrial-Scale Considerations
Q & A
Q. What are the standard protocols for synthesizing 1-(4-{3-[4-(3,4-dimethylphenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one?
Synthesis typically involves sequential nucleophilic substitutions and coupling reactions. Key steps include:
- Step 1 : Reacting 4-(3,4-dimethylphenyl)piperazine with epichlorohydrin under basic conditions to form a 2-hydroxypropoxy intermediate .
- Step 2 : Coupling the intermediate with 4-propanoylphenol via an etherification reaction, often using a polar aprotic solvent (e.g., DMF) and a base (e.g., K₂CO₃) at 80–100°C .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol yields the final product (purity >95%) .
Q. What analytical techniques are critical for characterizing this compound?
- Structural Confirmation :
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., piperazine protons at δ 2.5–3.5 ppm; aromatic protons in 3,4-dimethylphenyl group at δ 6.7–7.1 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (calc. for C₂₈H₃₄N₂O₃: 446.26 g/mol) .
- Purity Assessment : HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA; retention time ~12–14 min) .
Advanced Research Questions
Q. How can structural modifications optimize its pharmacological activity?
A structure-activity relationship (SAR) approach is recommended:
- Piperazine Substitution : Replace 3,4-dimethylphenyl with electron-withdrawing groups (e.g., Cl, CF₃) to enhance receptor binding affinity .
- Propanone Chain : Introduce steric hindrance (e.g., methyl branching) to improve metabolic stability .
- Experimental Validation :
- In vitro assays : Measure binding affinity (e.g., Ki values via radioligand displacement) for serotonin/dopamine receptors .
- Pharmacokinetics : Assess bioavailability in rodent models using LC-MS/MS .
Q. How can computational methods predict its biological targets?
- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with GPCRs (e.g., 5-HT₁A receptor). Key residues: Asp116 (salt bridge with piperazine), Phe362 (π-π stacking with aromatic groups) .
- Pharmacophore Modeling : Identify essential features (e.g., hydrogen bond donor at 2-hydroxypropoxy, hydrophobic region at 3,4-dimethylphenyl) using MOE or Phase .
Q. How to resolve contradictions in reported biological activity data?
- Data Triangulation :
- Dose-Response Curves : Replicate assays across multiple cell lines (e.g., HEK-293 vs. CHO) to rule out cell-specific effects .
- Control Experiments : Test enantiomeric purity (chiral HPLC) to confirm activity is not due to impurities .
- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to compare IC₅₀ values across studies .
Methodological Challenges
Q. What experimental designs are optimal for in vivo pharmacological testing?
- Randomized Block Design : Use 4–6 cohorts (n=10 rodents/group) with split-plot variables:
- Main Plot : Dose (e.g., 1, 10, 100 mg/kg)
- Sub-Plot : Timepoints (e.g., 1h, 6h, 24h post-administration) .
- Endpoint Metrics : Plasma concentration (LC-MS/MS), behavioral assays (e.g., forced swim test for antidepressant activity) .
Q. How to address low yield in the final coupling step?
- Reaction Optimization :
- Solvent Screening : Test DMSO or THF for improved solubility of intermediates .
- Catalyst Use : Add KI (10 mol%) to accelerate SN2 reactions .
- Process Analytics : Monitor reaction progress via TLC or inline FTIR to identify quenching points .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
